2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide
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Overview
Description
2,5-Dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is a chemical compound characterized by its unique structure, which includes two chlorine atoms, a hydroxy group, and a methylsulfanyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Chlorination: The amine groups are then chlorinated to introduce chlorine atoms at the desired positions.
Amidation: The chlorinated benzene derivative is reacted with 2-hydroxy-4-(methylsulfanyl)butylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxy group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of chlorine atoms can introduce various functional groups such as amines or ethers.
Scientific Research Applications
2,5-Dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The chlorine atoms may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-2-hydroxy-4-methylbenzophenone
- 2,5-Dichloro-4-methylbenzamide
- 2,5-Dichloro-N-(2-hydroxyethyl)benzamide
Uniqueness
2,5-Dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is unique due to the presence of both hydroxy and methylsulfanyl groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c1-18-5-4-9(16)7-15-12(17)10-6-8(13)2-3-11(10)14/h2-3,6,9,16H,4-5,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYGMLRGLWFJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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